3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with 2-(dimethylamino)ethylamine in the presence of a sulfamoylating agent . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular responses .
Comparison with Similar Compounds
3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid can be compared to other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the dimethylaminoethylsulfamoyl group, making it less versatile in certain chemical reactions.
2-(Dimethylamino)ethylamine: Does not contain the benzoic acid moiety, limiting its applications in organic synthesis.
Sulfamoyl derivatives: Other sulfamoyl compounds may have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethylsulfamoyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-14(2)7-6-13-20(17,18)11-8-9(12(15)16)4-5-10(11)19-3/h4-5,8,13H,6-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBKAZMLTNYKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669824 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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